molecular formula C9H7F3N2S B2381912 1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 650615-64-8

1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2381912
CAS No.: 650615-64-8
M. Wt: 232.22
InChI Key: XFKJHEOGGKXEHH-UHFFFAOYSA-N
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Description

1-Methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a thiophene ring at position 3, and a trifluoromethyl group at position 4. This compound is commercially available (CymitQuimica, Ref: 10-F017368) and is of interest due to the electronic and steric effects imparted by its substituents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene moiety introduces π-conjugation, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

1-methyl-3-thiophen-2-yl-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2S/c1-14-8(9(10,11)12)5-6(13-14)7-3-2-4-15-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKJHEOGGKXEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Generation of Trifluoroacetonitrile-Derived Nitrile Imines

Nitrile imine precursors are synthesized from hydrazonoyl bromides under basic conditions. The trifluoromethyl group's strong electron-withdrawing nature activates the dipole for cycloaddition while directing regiochemistry. Key parameters include:

  • Reaction temperature: 0°C to 25°C in THF/EtOAc mixtures
  • Base: Triethylamine (2.5 equiv)
  • Reaction time: 30–60 minutes

The resulting nitrile imines exhibit exceptional reactivity toward α,β-unsaturated ketones, including thiophene-containing chalcones.

Diastereoselective Cycloaddition and Subsequent Aromatization

Cycloaddition with (E)-3-(thiophen-2-yl)-1-phenylprop-2-en-1-one occurs with complete regiocontrol, forming pyrazoline intermediates. MnO₂-mediated oxidation in hexane at 60°C for 48 hours induces deacylative aromatization to yield the target pyrazole. Critical factors include:

Parameter Optimal Value Impact on Yield
Oxidant Loading 5 equiv MnO₂ 85–92%
Solvent Anhydrous Hexane Regioselectivity
Temperature 60°C Reaction Rate

This method demonstrates broad functional group tolerance, accommodating electron-donating and withdrawing substituents on both the thiophene and aryl moieties.

Directed Lithiation of 1-Methyl-5-(Trifluoromethyl)pyrazole

An alternative route exploits the orthogonal reactivity of preformed trifluoromethylpyrazole cores:

Regioselective Functionalization via Flow Chemistry

1-Methyl-5-(trifluoromethyl)-1H-pyrazole undergoes directed lithiation at C-3 using LDA in a continuous flow reactor (residence time: 2.5 minutes at -78°C). Subsequent quenching with 2-thiophenecarboxaldehyde affords the target compound through a tandem addition-oxidation sequence.

Key advantages include:

  • 78% isolated yield on multigram scale
  • Residence time control minimizes decomposition
  • Compatibility with sensitive thiophene aldehydes

Bromination/Cross-Coupling Strategy

For sterically hindered substrates, a halogenation/Suzuki coupling approach proves effective:

  • NBS-mediated bromination of 1-methyl-3-bromo-5-(trifluoromethyl)-1H-pyrazole (89% yield)
  • Suzuki-Miyaura coupling with thiophen-2-ylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C, 12h)
  • Final product isolated in 76% yield after column chromatography

This method's versatility allows incorporation of diverse heteroaryl groups beyond thiophene.

Template-Directed Cyclocondensation

The patent literature discloses an innovative approach using the target molecule as a regiochemical template:

Reaction Mechanism and Kinetic Control

Ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine in the presence of catalytic 1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole (5 mol%). The template molecule directs the condensation through:

  • Preferential protonation of the β-ketoester oxygen
  • Steric guidance of hydrazine attack
  • Sequential dehydration/aromatization
Component Molar Ratio Role
β-Ketoester 1.0 Carbonyl Source
Methylhydrazine 1.2 Nitrogen Nucleophile
Template 0.05 Regiochemical Director

This method achieves 93:7 regioselectivity favoring the desired isomer, surpassing traditional thermal methods (65:35 selectivity).

Comparative Analysis of Synthetic Approaches

The table below evaluates critical performance metrics across methodologies:

Method Yield Range Regioselectivity Scalability Purification Complexity
Cycloaddition 82–90% >99:1 Multigram Medium (Column)
Directed Lithiation 75–78% N/A Kilogram Low (Crystallization)
Template Synthesis 88–93% 93:7 Pilot Plant High (Distillation)

The cycloaddition route provides superior regiocontrol but requires specialized oxidants. The lithiation strategy offers scalability advantages for industrial applications, while the template method demonstrates unique catalytic behavior worthy of mechanistic investigation.

Challenges in Reaction Optimization

Critical unresolved issues include:

Control of Thiophene Ring Oxidation

MnO₂-mediated aromatization risks over-oxidation of the thiophene moiety. Substituting milder oxidants (e.g., DDQ) reduces sulfur oxidation byproducts but decreases conversion rates (≤64%).

Solubility Limitations in Flow Systems

Precipitation of lithium intermediates during continuous processing necessitates:

  • 30% v/v co-solvent (MTBE) addition
  • Reactor temperature gradient (-78°C to 0°C)
  • Ultrasonic agitation

Template Recovery and Reuse

Current template-directed methods lack efficient catalyst recycling systems. Immobilization on silica-supported acids shows preliminary promise (3 cycles, 87% retention).

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 1-Methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole serves as a versatile building block for creating more complex molecules. Its unique substituents allow for the development of novel pharmaceuticals and agrochemicals, making it a valuable compound for researchers in organic synthesis .

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various fungi, suggesting that this compound may also possess similar antifungal capabilities .
  • Anticancer Properties : Studies have explored its potential as an anticancer agent. The compound's interaction with specific molecular targets may modulate pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Medicine

Ongoing research aims to evaluate the therapeutic potential of this compound in treating infectious diseases and cancer. Its mechanism of action may involve binding to enzymes or receptors that are crucial in disease pathways, thereby modulating their activity .

Industrial Applications

In industrial contexts, this compound is utilized in the development of new materials with unique properties. This includes applications in coatings and polymers where enhanced chemical stability and functional characteristics are desired .

Case Study 1: Antifungal Activity

A study evaluated several thiophene-containing compounds for antifungal activity against various strains. The results indicated that derivatives similar to this compound exhibited lower EC50 values than standard antifungal agents, highlighting their potential as effective fungicides .

Case Study 2: Anticancer Research

In vitro studies on pyrazole derivatives demonstrated promising anticancer activity through mechanisms involving apoptosis induction in cancer cell lines. The structural modifications present in this compound could enhance its efficacy as an anticancer agent compared to traditional treatments .

Mechanism of Action

The mechanism of action of 1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
1-Methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole Thiophen-2-yl (3), CF₃ (5) 262.24 Commercial availability; π-conjugation
1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole 4-Bromophenyl (1), p-tolyl (5) 405.22 Celecoxib analog; anti-inflammatory
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 2-Bromophenyl (5) 305.10 High purity (≥97%); intermediates
Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate 2,4-Difluorophenyl (1), ester (5) 320.32 Ester functionality; agrochemical potential
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Carboxylic acid (5) 208.13 Versatile intermediate for further derivatization

Key Observations :

  • Trifluoromethyl Group : Present in all analogs, this group enhances bioactivity and stability. Its position (3 or 5) affects electronic distribution and binding affinity .
  • Aromatic Substituents : Thiophene (in the target compound) vs. phenyl derivatives (e.g., bromophenyl, difluorophenyl) influence solubility and π-stacking interactions. Thiophene’s electron-rich nature may enhance charge-transfer properties compared to phenyl groups .
  • Functional Groups : Carboxylic acid () and ester () groups expand reactivity for conjugation, whereas halogens (Br, F) improve halogen bonding in drug design .

Comparison :

  • Copper-Mediated Coupling (): Efficient for aryl-aryl bonds but requires anhydrous conditions.
  • Flow Synthesis (): Higher reproducibility and scalability, suitable for pharmaceutical pipelines.
  • The target compound’s synthesis likely shares similarities with but may require specialized conditions for thiophene integration.

Biological Activity

1-Methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3N3SC_9H_8F_3N_3S, with a molecular weight of approximately 233.24 g/mol. The compound features a pyrazole ring substituted with a methyl group, a thiophene moiety, and a trifluoromethyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL against tested strains, showing potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. A study reported that derivatives of pyrazole, including this compound, showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for COX inhibition were found to be lower than those of standard anti-inflammatory drugs like diclofenac, indicating superior efficacy .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound5.400.01
Diclofenac54.65-

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. Specifically, it has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), with an IC50 value ranging from 29 to 56 nM. This selectivity suggests its potential in treating neurodegenerative diseases such as Parkinson's disease .

Case Study 1: MAO-B Inhibition

A series of experiments conducted on rodents demonstrated that administration of this compound resulted in improved memory retention in fear conditioning tests. The compound's ability to inhibit MAO-B was linked to increased levels of neurotransmitters associated with cognitive function .

Case Study 2: Anti-inflammatory Activity

In vivo studies on induced inflammation in animal models showed that this pyrazole derivative significantly reduced edema compared to control groups. The percentage inhibition observed was approximately 62%, which is higher than traditional anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of pyrazole derivatives. Studies suggest that this group increases lipophilicity and alters electronic properties, thereby improving interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole, and how can reaction intermediates be characterized?

  • Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, hydrazides react with trifluoromethyl-substituted enones under reflux in methanol to form pyrazole cores. Key intermediates (e.g., hydrazides or enones) are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures purity .
  • Data Contradictions : Variations in regioselectivity may arise due to electron-withdrawing groups (e.g., -CF3_3) influencing cyclization pathways. Conflicting reports on yields (40–85%) highlight solvent sensitivity (e.g., THF vs. DMF) .

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional conformations. For instance, thiophene-pyrazole dihedral angles (e.g., 15–25°) are critical for assessing planarity and π-π stacking potential .
  • Data Validation : Compare experimental data with Density Functional Theory (DFT)-optimized structures to identify discrepancies in substituent orientation (e.g., -CF3_3 vs. -SCH3_3) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during Sonogashira coupling of 5-trifluoromethylpyrazoles?

  • Methodology : Use Pd(PPh3_3)4_4/CuI catalysts in anhydrous THF to minimize side reactions. Pre-functionalization at the pyrazole C-4 position with iodine enhances cross-coupling efficiency (e.g., 73% yield for ethynyl derivatives) .
  • Contradictions : Competing Ullmann coupling may occur with aryl halides, requiring strict temperature control (0–25°C) and degassed solvents .

Q. How do computational models predict the pharmacological activity of pyrazole-thiophene hybrids?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like factor Xa (fXa). Pyrazole C-3 thiophene moieties show hydrophobic interactions with S4 pockets (ΔG = −9.2 kcal/mol), while -CF3_3 groups enhance selectivity over trypsin (IC50_{50} = 13 pM vs. >1 µM) .
  • Validation : Compare in silico results with surface plasmon resonance (SPR) assays to confirm binding kinetics (kon_{on}/koff_{off}) .

Q. What analytical techniques resolve stability issues in pyrazole derivatives under physiological conditions?

  • Methodology : Accelerated stability studies (pH 1–10, 40°C/75% RH) with HPLC-MS track degradation products. For example, hydrolysis of -CF3_3 groups at pH >8 forms carboxylic acid byproducts, reducing bioavailability .
  • Mitigation : Encapsulation in PEGylated liposomes improves half-life (t1/2_{1/2} >6 h in plasma) .

Structural and Mechanistic Questions

Q. How does the electronic nature of the thiophene ring influence pyrazole reactivity?

  • Methodology : Cyclic voltammetry (CV) measures redox potentials (E1/2_{1/2} = +1.2 V vs. Ag/AgCl), showing thiophene’s electron-rich character enhances electrophilic substitution at pyrazole C-4. Hammett constants (σm_m = 0.37) correlate with regioselective bromination .

Q. What are the limitations of NMR in characterizing trifluoromethyl-substituted pyrazoles?

  • Methodology : 19F^{19}F-NMR resolves -CF3_3 splitting patterns (δ = −60 to −65 ppm), but dynamic rotational barriers may obscure signals. Low-temperature NMR (−40°C) or isotopic labeling (e.g., 13CF3^{13}CF_3) improves resolution .

Biological Activity and Applications

Q. How do pyrazole-thiophene hybrids inhibit factor Xa, and what structural features enhance potency?

  • Mechanism : The trifluoromethyl group at C-5 stabilizes hydrophobic interactions with Tyr228 and Gln192 in fXa’s active site. Thiophene at C-3 improves membrane permeability (Papp_{app} = 12 × 106^{-6} cm/s in Caco-2 assays) .
  • Optimization : Substitution with aminobenzisoxazole at C-1 increases oral bioavailability (F = 89% in rats) .

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